molecular formula C17H25N B1360347 2-Methyl-1-octyl-1H-indole CAS No. 42951-39-3

2-Methyl-1-octyl-1H-indole

Cat. No.: B1360347
CAS No.: 42951-39-3
M. Wt: 243.4 g/mol
InChI Key: MOVCYDNEZZZSLV-UHFFFAOYSA-N
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Description

2-Methyl-1-octyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their wide range of biological activities and are a crucial component in various natural and synthetic compounds

Biochemical Analysis

Biochemical Properties

2-Methyl-1-octyl-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can be helpful in developing new therapeutic agents . The nature of these interactions often involves binding to active sites of enzymes or receptors, leading to inhibition or activation of biochemical pathways.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways involved in cell proliferation and apoptosis, which are critical for cancer treatment . Additionally, this compound may impact the expression of genes related to metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes involved in the synthesis of nucleic acids, thereby affecting cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their long-term efficacy . Additionally, long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, such as altered gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, this compound may accumulate in specific tissues or cellular compartments, affecting its localization and activity.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, where they may interact with DNA or nuclear proteins to modulate gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-octyl-1H-indole can be achieved through several methods, including:

Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. For instance, palladium-catalyzed reactions are commonly used due to their high selectivity and efficiency .

Chemical Reactions Analysis

2-Methyl-1-octyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, electrophilic reagents.

Major Products:

    Oxidation: Oxidized derivatives.

    Reduction: Reduced derivatives.

    Substitution: Halogenated or other substituted indoles.

Comparison with Similar Compounds

    1-Methyl-1H-indole: Similar structure but with a methyl group at the first position.

    2-Methyl-1H-indole: Similar structure but without the octyl group.

    1-Octyl-1H-indole: Similar structure but without the methyl group.

Uniqueness: 2-Methyl-1-octyl-1H-indole is unique due to the presence of both a methyl group at the second position and an octyl group at the first position.

Properties

IUPAC Name

2-methyl-1-octylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N/c1-3-4-5-6-7-10-13-18-15(2)14-16-11-8-9-12-17(16)18/h8-9,11-12,14H,3-7,10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVCYDNEZZZSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=CC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068438
Record name 1H-Indole, 2-methyl-1-octyl-
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Molecular Weight

243.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42951-39-3
Record name 2-Methyl-1-octyl-1H-indole
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Record name 2-Methyl-1-octyl-1H-indole
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Record name 1H-Indole, 2-methyl-1-octyl-
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Record name 1H-Indole, 2-methyl-1-octyl-
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Record name 2-methyl-1-octyl-1H-indole
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Record name 2-Methyl-1-octyl-1H-indole
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